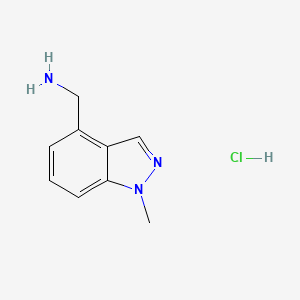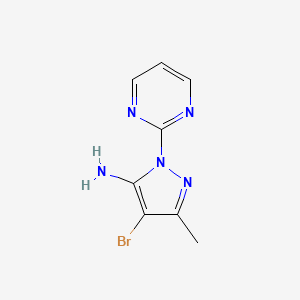![molecular formula C18H24N2 B596655 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole CAS No. 118644-07-8](/img/structure/B596655.png)
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains a pyrroloisoindole core structure. It has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is not well understood. However, it has been proposed that this compound may exert its biological effects by interacting with specific receptors or enzymes in the body. It has been found to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
Effets Biochimiques Et Physiologiques
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antifungal, and antibacterial properties. It has also been found to inhibit the growth of cancer cells and to modulate the expression of specific genes. Furthermore, this compound has been found to possess unique optical and electronic properties that make it useful in the development of new materials and electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole in lab experiments include its unique properties and potential applications in various scientific research fields. This compound has been extensively studied and has been found to possess various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
The following are some of the future directions for the research on 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on the properties of this compound.
3. Exploration of the potential applications of this compound in material science.
4. Further studies on the catalytic properties of this compound.
5. Development of new synthetic methods for the preparation of this compound.
Conclusion:
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. It has been found to possess potential therapeutic effects, unique optical and electronic properties, and unique catalytic properties. Further research on this compound may lead to the development of new drugs, materials, and catalysts.
Méthodes De Synthèse
The synthesis of 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been achieved using different methods. One of the most common methods involves the reaction of 2,7-di-tert-butyl-3,4-dihydro-2H-pyrrolo[3,4-c]pyrrole-1,5-dione with an appropriate reagent such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been extensively studied for its potential applications in various scientific research fields. It has been found to possess unique properties that make it useful in the development of new drugs, materials, and catalysts. The following are some of the scientific research applications of this compound:
1. Drug Development: 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been found to possess potential therapeutic effects. It has been studied for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. It has also been found to possess antifungal and antibacterial properties.
2. Material Science: This compound has been studied for its potential applications in the development of new materials. It has been found to possess unique optical and electronic properties that make it useful in the development of new sensors, solar cells, and electronic devices.
3. Catalysis: 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been studied for its potential applications in catalysis. It has been found to possess unique catalytic properties that make it useful in various chemical reactions.
Propriétés
IUPAC Name |
2,7-ditert-butylpyrrolo[3,4-e]isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHDHMQZIAMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704729 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
CAS RN |
118644-07-8 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)
![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)
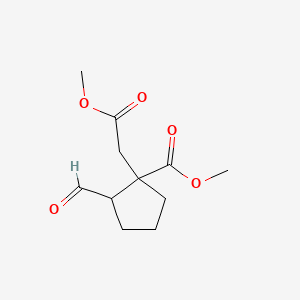

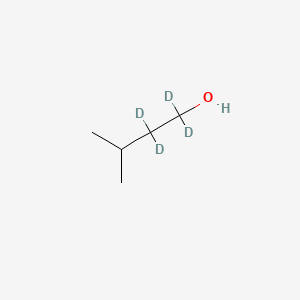
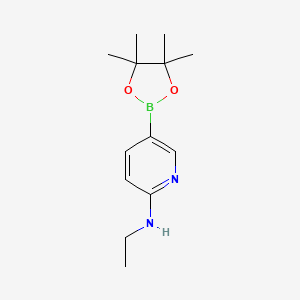
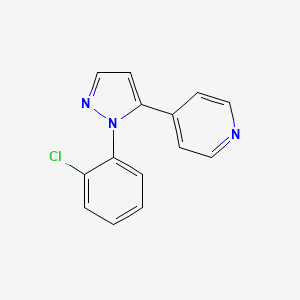

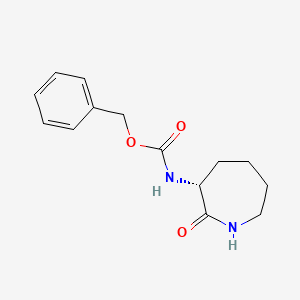
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)

